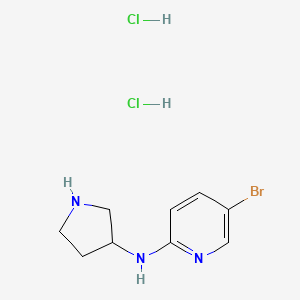

5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride

Descripción

5-Bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is a brominated pyridine derivative featuring a pyrrolidine substituent at the pyridin-2-amine position and a dihydrochloride salt form. The bromine atom at the 5-position of the pyridine ring offers a reactive site for further functionalization (e.g., cross-coupling reactions), while the pyrrolidine group—a five-membered secondary amine—may enhance binding affinity in biological targets due to its conformational flexibility and hydrogen-bonding capacity . The dihydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development.

Propiedades

IUPAC Name |

5-bromo-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.2ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;;/h1-2,5,8,11H,3-4,6H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCSWYCHXVBTGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=NC=C(C=C2)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride, with the chemical formula C9H14BrCl2N3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H14BrCl2N3

- Molecular Weight : 315.03 g/mol

- Purity : Typically 95%.

Biological Activity Overview

The compound has been evaluated for various biological activities, particularly its antibacterial and antifungal properties. The presence of the bromine atom and the pyrrolidine moiety contributes to its bioactivity.

Antibacterial Activity

In vitro studies have demonstrated that derivatives of pyridine and pyrrolidine exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound exhibits moderate to good antimicrobial activity, with specific substitutions influencing efficacy .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values ranging from:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that halogen substituents, such as bromine, play a crucial role in enhancing the biological activity of pyridine derivatives. Modifications on the piperidine ring also affect the antibacterial potency, where electron-donating or withdrawing groups can significantly alter the compound's effectiveness against bacterial strains .

Case Studies

Recent studies have highlighted specific cases where compounds similar to 5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride were tested for their biological activities:

- Pyrrolidine Derivatives : A study investigated various pyrrolidine derivatives, revealing that certain modifications led to improved antibacterial activity against resistant strains of bacteria, emphasizing the potential of this class of compounds in drug development .

- Pyridine-Based Antimicrobials : Another research focused on pyridine derivatives demonstrated that structural modifications could enhance both antibacterial and antifungal activities, providing insights into designing effective antimicrobial agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets. Research indicates that it may possess antimicrobial and anticancer properties. The presence of the bromine atom is believed to enhance its reactivity, allowing it to participate in redox reactions that generate reactive oxygen species (ROS), which can induce cellular damage or modulate signaling pathways.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis through ROS generation, highlighting the compound's potential as a lead in anticancer drug development.

Neuroscience Research

The compound's structural features suggest potential applications in neuroscience, particularly in the modulation of neurotransmitter systems. Its ability to interact with specific receptors may provide insights into developing novel treatments for neurological disorders.

Case Study: CB1 Receptor Modulation

Research exploring allosteric modulators of the cannabinoid CB1 receptor has identified compounds structurally related to 5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine as promising candidates for enhancing or inhibiting receptor activity without directly activating it. This property could lead to new therapeutic strategies for conditions like anxiety and chronic pain .

Organic Synthesis

In synthetic organic chemistry, 5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow chemists to create diverse derivatives through various coupling reactions.

Table 1: Synthetic Applications

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Pyridine/Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Properties | Applications/Findings |

|---|---|---|---|---|---|

| 5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride | C₉H₁₄BrCl₂N₃* | ~323.0 (estimated) | - 5-bromo pyridine - Pyrrolidin-3-yl amine - Dihydrochloride salt |

High solubility (salt form), reactive bromine site, flexible pyrrolidine group | Potential intermediate for kinase inhibitors or receptor antagonists |

| 5-bromo-N-(3-nitrocyclobutyl)pyridin-2-amine | C₉H₁₁BrN₄O₂ | 287.11 | - 5-bromo pyridine - 3-nitrocyclobutyl group |

Nitro group (electron-withdrawing), strained cyclobutyl ring | Likely higher reactivity; nitro group may pose stability risks |

| N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide | C₁₀H₁₃BrN₂O₂ | 285.13 | - 2-bromo pyridine - 5-hydroxyl group - Pivalamide substituent |

Hydroxyl enhances polarity; bulky pivalamide limits membrane permeability | Possible use in metal-catalyzed reactions or as a solubility modifier |

| (5-bromopyrimidin-2-yl)methylamine hydrochloride | C₆H₉BrClN₃ | 238.51 | - 5-bromo pyrimidine - Methylamine group - Hydrochloride salt |

Pyrimidine core (vs. pyridine), simpler amine substituent | Pyrimidines common in antivirals; lower molecular weight may improve diffusion |

| 2-(bromomethyl)-6-chloro-4-(5,6-dimethoxy-3-pyridinyl)benzoic acid methyl ester | C₁₇H₁₆BrClN₂O₄ | 434.68 | - Bromomethyl and chloro groups - Dimethoxy-pyridine - Ester functionalization |

High steric bulk; ester group influences metabolism | Likely protease inhibitor scaffold or diagnostic probe |

Key Comparative Insights:

The latter’s nitro substituent may increase reactivity but also instability . Bromine positioning (5-position in the target vs. 2-position in the pivalamide derivative) influences electronic properties and reactivity. The 5-bromo pyridine is more amenable to Suzuki-Miyaura cross-coupling for drug diversification .

Salt Forms and Solubility :

- The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to the single hydrochloride salt in the pyrimidine analog (). This enhances bioavailability for in vivo applications .

Core Heterocycle Differences :

- Pyrimidine-based analogs (e.g., ) exhibit distinct electronic and steric profiles compared to pyridines. Pyrimidines are prevalent in antiviral and anticancer agents due to their ability to mimic nucleic acid bases .

Research Findings and Implications

- Synthetic Utility : The target compound’s bromine atom and dihydrochloride salt make it a versatile intermediate for medicinal chemistry. Its pyrrolidine group is advantageous for targeting G-protein-coupled receptors (GPCRs) or kinases, where secondary amines are common pharmacophores.

- Safety and Stability: Unlike the nitrocyclobutyl analog (), which may require careful handling due to nitro group instability, the target compound’s salt form and non-explosive substituents suggest better storage and handling profiles .

- Biological Relevance : Pyridine and pyrimidine derivatives are widely explored in drug discovery. The target compound’s balance of solubility, reactivity, and structural flexibility positions it as a promising candidate for further optimization .

Métodos De Preparación

Bromination of Pyridin-2-amine Derivatives

A common approach to obtain 5-bromo-substituted pyridin-2-amines involves bromination using N-bromosuccinimide (NBS) in an organic solvent such as chloroform under controlled temperature conditions.

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 1 | 5-trifluoromethyl-pyridin-2-ylamine + NBS in CHCl3 | Ice cooling, gradual warming to 80°C, 1.5–3 h total | 96 |

- The bromination is conducted by adding NBS in portions under ice cooling to control reactivity.

- After the addition, the mixture is stirred at room temperature and then heated to 80°C to complete the reaction.

- Workup involves aqueous sodium thiosulfate and sodium bicarbonate washes, followed by extraction and chromatography purification.

Coupling with Pyrrolidin-3-yl Moiety

The amination step to introduce the pyrrolidin-3-yl substituent on the 2-amine position of the pyridine ring can be accomplished via palladium-catalyzed cross-coupling or nucleophilic substitution methods.

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| 2 | 3-bromo-5-(trifluoromethyl)pyridin-2-amine + Pd(PPh3)2Cl2, (1-Ad)2PBn*HBr, DBU, KOt-Bu, DMSO, 100°C | Schlenk technique under inert atmosphere, 1 h reaction | High (not specified) |

- The palladium catalyst and phosphonium salt facilitate the amination.

- Base such as DBU and potassium tert-butoxide are used to promote coupling.

- The reaction is performed in anhydrous DMSO under nitrogen atmosphere to avoid oxidation.

- After completion, aqueous workup and chromatographic purification yield the coupled product.

Formation of Dihydrochloride Salt

To improve the compound's stability and crystallinity, the free base is converted into the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system.

- The salt formation is often carried out by dissolving the free base in an organic solvent or water, followed by addition of HCl gas or aqueous HCl.

- The resulting salt is isolated by filtration, washing, and drying.

- This step can also improve the compound’s handling properties and purity.

Alternative Synthetic Routes and Key Findings

Metal-Free C–C Bond Cleavage and Amide Formation

A recent method involves the use of iodine and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and amide formation from α-bromoketones and 2-aminopyridines under mild, metal-free conditions. Although this method targets N-(pyridin-2-yl)amides, it demonstrates the versatility of brominated pyridine derivatives as intermediates.

Tandem Cyclization/Bromination

In one-pot reactions, TBHP alone can promote tandem cyclization and bromination to yield 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines, highlighting the possibility of selective bromination under oxidative conditions without bases or metals.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via reductive amination between 5-bromopyridin-2-amine and pyrrolidin-3-yl derivatives under controlled pH and temperature. A methodology adapted from related bromopyridine derivatives involves refluxing in methanol with sodium cyanoborohydride as a reducing agent, followed by hydrochloric acid treatment to form the dihydrochloride salt . Optimization includes monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (e.g., 1:1.1 molar ratio of amine to aldehyde), and isolating the product via crystallization in ethanol .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : and NMR confirm the pyridine-pyrrolidine linkage and bromine substitution (e.g., aromatic protons at δ 7.8–8.2 ppm, pyrrolidine protons at δ 2.5–3.5 ppm).

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions at 2.50 Å) and dimeric packing, as seen in structurally analogous pyridine derivatives .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H] ≈ 286.03 g/mol) and isotopic pattern for bromine .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies against target proteins (e.g., kinases) leverage the pyridine-pyrrolidine scaffold’s flexibility, as demonstrated in related bromopyridines with anti-tumor activity . Software like Schrödinger Suite or AutoDock Vina can model binding affinities, prioritizing substituents for SAR studies .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach includes:

Q. What are the limitations of current synthetic protocols, and how can they be addressed?

Challenges include low yields (<40%) in reductive amination due to steric hindrance. Solutions:

- Employ microwave-assisted synthesis to reduce reaction time and improve yield .

- Use chiral catalysts (e.g., BINOL-derived ligands) for enantioselective synthesis of pyrrolidine derivatives .

Q. How can researchers validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.